N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methylene bridge connected to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with piperidine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve:
Formation of the imine intermediate: This is achieved by reacting 4-fluoroaniline with piperidine in the presence of a suitable catalyst.
Sulfonamide formation: The imine intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Development:
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide
- N-[(4-bromophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide
- N-[(4-methylphenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide
Uniqueness
N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-15-5-11-18(12-6-15)25(23,24)21-19(22-13-3-2-4-14-22)16-7-9-17(20)10-8-16/h5-12H,2-4,13-14H2,1H3/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHAGJBAMIJEIH-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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